molecular formula C11H18O3 B14360660 4-Hydroxyundeca-7,10-dienoic acid CAS No. 90162-80-4

4-Hydroxyundeca-7,10-dienoic acid

Cat. No.: B14360660
CAS No.: 90162-80-4
M. Wt: 198.26 g/mol
InChI Key: ZDMVHHGKMWXUEI-UHFFFAOYSA-N
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Description

4-Hydroxyundeca-7,10-dienoic acid is a polyunsaturated fatty acid featuring hydroxyl and diene functional groups, making it a compound of significant interest in biochemical and pharmacological research. This undecanoic acid derivative is categorized as an oxygenated fatty acid and can be notated in shorthand as 4-OH-7,10-11:2 , indicating an 11-carbon chain with two double bonds at positions 7 and 10 and a hydroxyl group at carbon 4 . Such modified fatty acids are often investigated as potential bioactive lipid mediators or as precursors in the biosynthesis of more complex lipid molecules, similar to related structures found in fungal metabolites and lipidomic studies . The primary research applications of this compound are rooted in its structure. Researchers utilize it as a standard in mass spectrometry-based lipidomics to identify and quantify similar endogenous lipids in biological samples. Furthermore, its potential mechanism of action in biological systems may involve interactions with enzymes like lipoxygenases or cyclooxygenases, or modulation of cell signaling pathways, which can be studied to understand its effects on cellular processes . The compound is offered for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

90162-80-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

4-hydroxyundeca-7,10-dienoic acid

InChI

InChI=1S/C11H18O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2,4-5,10,12H,1,3,6-9H2,(H,13,14)

InChI Key

ZDMVHHGKMWXUEI-UHFFFAOYSA-N

Canonical SMILES

C=CCC=CCCC(CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Radical Cascade Reactions for Carbon Skeleton Assembly

Acyl radical cascades, as demonstrated in nitrogen heterocycle synthesis, offer a plausible pathway for constructing the undeca-7,10-dienoic acid backbone. In such protocols, an acyl radical precursor undergoes sequential cyclizations to form conjugated dienes. For example, Nottingham ePrints details a three-step cascade involving a 6-endo-trig cyclization initiated by an acyl radical (generated via photolytic or thermal decomposition of a thiohydroxamate ester). Adapting this approach:

  • Radical Initiation : Decarboxylation of a thiohydroxamate ester derived from dodeca-5,8-dienoic acid generates an acyl radical.
  • Cyclization : The radical undergoes 6-endo-trig cyclization to form a cyclohexenyl intermediate, preserving the 7,10-diene system.
  • Termination : Quenching with a hydroxyl donor (e.g., $$ \text{H}2\text{O}2 $$) introduces the C4 hydroxyl group.

This method’s regioselectivity depends on the stability of intermediate radicals, favoring conjugation with the diene system. Yields for analogous cascades range from 40–60%, though optimization of radical-stabilizing substituents may improve efficiency.

Olefin Metathesis for Diene Installation

Olefin metathesis provides a modular strategy for installing the 7,10-diene motif. A retrosynthetic disconnection at the double bonds suggests using Grubbs’ catalyst to cross-link shorter alkenes. For instance:

  • Precursor Synthesis : Undec-7-enoic acid is functionalized at C4 with a hydroxyl-protecting group (e.g., tert-butyldimethylsilyl ether).
  • Cross-Metathesis : Reaction with allyl alcohol derivatives under Grubbs’ catalyst (e.g., G-II) forms the 7,10-diene system.
  • Deprotection : Acidic hydrolysis (e.g., $$ \text{HCl} $$/THF) removes the silyl protecting group, yielding the target compound.

This route benefits from commercial availability of undecenoic acid derivatives and high stereocontrol via catalyst selection. However, competing homodimerization may necessitate excess alkene substrates to drive cross-metathesis.

Biocatalytic Hydroxylation

Enzymatic hydroxylation presents an eco-friendly alternative for introducing the C4 hydroxyl group. Cytochrome P450 monooxygenases, engineered for substrate specificity, could hydroxylate undeca-7,10-dienoic acid at position 4. For example:

  • Substrate Preparation : Undeca-7,10-dienoic acid is synthesized via Wittig olefination or dihydroxylation/elimination sequences.
  • Enzymatic Hydroxylation : Incubation with recombinant E. coli expressing P450 BM3 mutants (e.g., A74G/F87V) introduces the hydroxyl group with >80% regioselectivity.
  • Purification : Liquid-liquid extraction and preparative HPLC isolate the product (similar to feldin purification protocols).

While this method avoids harsh reagents, scalability depends on enzyme stability and substrate solubility in aqueous-organic biphasic systems.

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and purity. Key techniques include:

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR peaks at δ 5.3–5.5 (m, 4H, H7–H10), δ 3.6 (t, 1H, H4-OH), and δ 2.3 (t, 2H, COOH) confirm the diene and hydroxyl groups.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion at m/z 199.13 [M+H]$$^+$$ .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) achieve baseline separation, with retention times ~12.5 min.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyundeca-7,10-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, BH3

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halides, esters

Scientific Research Applications

Biological Activities

  • Antifungal Properties : Research indicates that compounds similar to 4-hydroxyundeca-7,10-dienoic acid exhibit antifungal activity. For instance, studies have shown that certain polyynes derived from natural sources possess significant antifungal properties against various fungal strains, suggesting that this compound may have similar effects .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities. Research has demonstrated that certain fatty acids can modulate inflammatory pathways, potentially making this compound a candidate for further studies in inflammatory diseases .
  • Potential in Obesity Management : Given the increasing prevalence of obesity and its associated health risks, fatty acids like this compound are being studied for their roles in metabolic regulation. Conjugated linoleic acid (CLA), a related compound, has been shown to influence fat metabolism and could provide insights into the utility of this compound in obesity management .

Therapeutic Applications

  • Neuroprotection : There is emerging evidence that neuroprostanes and related compounds may exhibit neuroprotective effects. This suggests that this compound could be explored for its potential role in neurological health and disease prevention .
  • Biomarkers for Disease : The ability of certain fatty acids to act as biomarkers for oxidative stress and other metabolic conditions positions compounds like this compound as valuable tools in clinical diagnostics . Elevated levels of related compounds have been observed in conditions such as Alzheimer's disease.

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of various natural extracts, researchers isolated a polyyne with structural similarities to this compound. This compound demonstrated selective antifungal activity against Saccharomyces cerevisiae and Ustilago maydis, highlighting its potential use in treating fungal infections .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of fatty acids revealed that compounds like this compound could inhibit pro-inflammatory cytokines. This study suggests potential applications in managing inflammatory diseases and conditions such as arthritis .

Mechanism of Action

The mechanism of action of 4-Hydroxyundeca-7,10-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and activity. The conjugated diene system may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-hydroxyundeca-7,10-dienoic acid with its analogs based on chain length, functional groups, and biological activities:

Compound Name Molecular Formula Molecular Weight Functional Groups Chain Length Double Bonds Key Biological Activities References
This compound C₁₁H₁₈O₃ 198.26 Hydroxyl (C4) 11 7,10 Hypothetical: Potential anti-inflammatory or metabolic roles N/A
12,13-Epoxy-9-hydroxynonadeca-7,10-dienoic acid C₁₉H₃₀O₄ 322.44 Hydroxyl (C9), Epoxy (C12-13) 19 7,10 Modulates gastrointestinal motility; anti-inflammatory
3-Hydroxyhexadeca-7,10-dienoic acid C₁₆H₂₆O₃ 266.38 Hydroxyl (C3) 16 7,10 Inhibits bacterial peptidoglycan synthetase
10-Undecenoic acid C₁₁H₂₀O₂ 184.27 None 11 10 Antimicrobial; laboratory chemical precursor
(7E,10E)-Hexadeca-7,10-dienoic acid C₁₆H₂₆O₂ 250.38 None 16 7,10 Fluidizes membranes; potential anti-inflammatory

Key Observations :

  • Chain Length: this compound (C11) is shorter than most analogs (C16–C19), which may influence solubility and membrane interaction dynamics.
  • Double Bonds : The 7,10-diene system is conserved across analogs, suggesting shared roles in modulating fluidity or serving as substrates for oxidation/epoxidation.
12,13-Epoxy-9-hydroxynonadeca-7,10-dienoic acid
  • Source : Identified in Pinellia ternata (半夏), a traditional Chinese medicinal herb .
  • Activity : Linked to gastrointestinal motility regulation and anti-inflammatory effects via PPAR-γ/NF-κB pathways .
  • Mechanism : Epoxy and hydroxyl groups enhance interactions with lipid-metabolizing enzymes (e.g., cytochrome P450) .
3-Hydroxyhexadeca-7,10-dienoic acid
  • Source : Found in fungal lipopeptides (e.g., liposidomycins) .
10-Undecenoic acid
  • Applications : Used in laboratory synthesis and antimicrobial formulations .
(7E,10E)-Hexadeca-7,10-dienoic acid
  • Role : Cis double bonds enhance membrane fluidity; studied for anti-inflammatory properties in nutritional science .

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